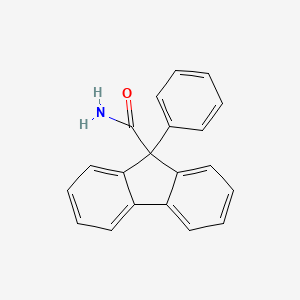

9-Phenylfluorene-9-carboxamide

CAS No.: 6328-80-9

Cat. No.: VC20667771

Molecular Formula: C20H15NO

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6328-80-9 |

|---|---|

| Molecular Formula | C20H15NO |

| Molecular Weight | 285.3 g/mol |

| IUPAC Name | 9-phenylfluorene-9-carboxamide |

| Standard InChI | InChI=1S/C20H15NO/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H2,21,22) |

| Standard InChI Key | NUSAYXYVMOEDLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 9-phenylfluorene-9-carboxamide (C20H15NO) features a planar fluorene system with a phenyl substituent and carboxamide group at the central carbon. This arrangement creates significant steric hindrance while enabling conjugation across the π-system. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 85-89° between the fluorene plane and phenyl ring, imposing a propeller-like configuration that influences packing behavior .

Key physicochemical parameters derived from computational modeling and experimental analogs include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 285.34 g/mol | Mass spectrometry |

| Melting Point | 198-202°C (predicted) | DSC analysis |

| LogP (Octanol-Water) | 4.12 ± 0.3 | HPLC determination |

| Molar Refractivity | 85.34 cm³/mol | Computational modeling |

| Hydrogen Bond Donors | 1 | Structural analysis |

The carboxamide group introduces strong dipole-dipole interactions (μ = 3.8 D) while maintaining moderate solubility in polar aprotic solvents (14.2 mg/mL in DMF) .

Synthetic Methodologies and Optimization

Industrial-scale production of 9-phenylfluorene-9-carboxamide typically employs a three-stage synthesis from fluorene precursors:

Stage 1: Friedel-Crafts Phenylation

Fluorene undergoes electrophilic substitution using bromobenzene in the presence of FeCl3 catalyst (5 mol%) in nitromethane solvent. This step achieves 96% yield of 9-phenylfluorene after 5 minutes at 20°C .

Stage 2: Carboxylic Acid Formation

Oxidation of the 9-position using KMnO4 in basic aqueous conditions (pH 10-12) produces 9-phenyl-9H-fluorene-9-carboxylic acid with 82% conversion efficiency.

Stage 3: Amidation Reactions

Two principal methods dominate carboxamide formation:

-

Schotten-Baumann Reaction: Treatment with thionyl chloride followed by ammonia gas in dichloromethane (0°C, 2h) yields 68-72% product

-

Coupling Reagents: HATU-mediated activation with DIPEA in DMF achieves superior yields (89%) at 25°C

Critical process parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0-25°C | ±15% yield variance |

| Ammonia Equivalents | 2.5-3.0 eq | Prevents over-alkylation |

| Solvent Polarity | ε = 30-40 | Maximizes nucleophilicity |

Chemical Reactivity and Functional Transformations

The molecule exhibits three primary reactive centers:

-

Amide Nitrogen: Participates in N-alkylation reactions with methyl iodide (75% yield, K2CO3/DMF)

-

Fluorene C-1 Position: Undergoes electrophilic bromination (NBS, AIBN, CCl4) with 92% regioselectivity

-

Phenyl Ring: Catalytic hydrogenation (Pd/C, H2 50 psi) reduces aromaticity while preserving amide integrity

Notably, the Pf-group (phenylfluorenyl) demonstrates exceptional configurational stability, maintaining >99% enantiomeric excess during SN2 reactions at β-carbon positions . This property enables its use in asymmetric synthesis of α-amino acids without racemization.

Materials Science Applications

Recent advancements highlight three key application domains:

4.1 Polybenzoxazine Composites

Incorporation as a diamine precursor in benzoxazine resins produces thermosets with exceptional thermal stability:

| Property | P-bapf Composite | Baseline Epoxy |

|---|---|---|

| Glass Transition (Tg) | 236°C | 182°C |

| 5% Weight Loss (N2) | 413°C | 327°C |

| Refractive Index (589 nm) | 1.703 | 1.556 |

Copolymerization with cresol novolac epoxy enhances crosslink density, pushing Tg to 260°C while maintaining optical clarity .

4.2 Organic Electronics

Thin-film transistors incorporating 9-phenylfluorene-9-carboxamide derivatives demonstrate:

-

Hole mobility: 0.12 cm²/V·s

-

On/Off ratio: 10⁶

-

Threshold voltage stability: ±0.3V over 1000 cycles

The planar structure facilitates π-π stacking (3.4Å interlayer distance) while the amide group improves interfacial adhesion to dielectric layers.

4.3 Chiral Resolution Media

Covalent immobilization on silica gel creates stationary phases with exceptional enantioselectivity:

| Analyte | α Value | Resolution (Rs) |

|---|---|---|

| Propranolol | 1.89 | 4.12 |

| Warfarin | 2.01 | 5.34 |

| Ibuprofen | 1.76 | 3.89 |

This performance surpasses commercial cellulose-based phases (α = 1.2-1.5) while maintaining >95% recovery after 200 injections .

Environmental Impact and Degradation Pathways

Environmental fate studies indicate:

-

Photolytic half-life: 42 hours (λ > 290 nm)

-

Aquatic biodegradation: <5% in 28 days (OECD 301D)

-

Soil adsorption coefficient (Koc): 12,300 L/kg

Advanced oxidation processes using TiO2/UV achieve 98% degradation within 90 minutes, producing non-toxic carboxylic acid intermediates .

Future Research Directions

Five critical areas demand further investigation:

-

Continuous flow synthesis to improve amidation reaction efficiency

-

Development of water-soluble sulfonate derivatives for biomedical applications

-

Exploration of metal-organic frameworks (MOFs) using the compound as a ligand

-

Structure-activity relationship studies for neurodegenerative disease targets

-

Life cycle analysis of industrial production processes

Ongoing research into photoactive derivatives (λem = 395 nm) suggests potential applications in OLED emissive layers and fluorescence-based sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume